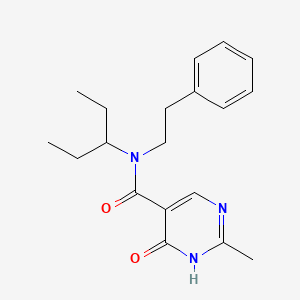![molecular formula C15H15N5 B3813831 N-[[2-(2-methylimidazol-1-yl)phenyl]methyl]pyrimidin-2-amine](/img/structure/B3813831.png)
N-[[2-(2-methylimidazol-1-yl)phenyl]methyl]pyrimidin-2-amine
Overview
Description
N-[[2-(2-methylimidazol-1-yl)phenyl]methyl]pyrimidin-2-amine is a compound that features both imidazole and pyrimidine rings. These heterocyclic structures are known for their significant roles in various biological and chemical processes. The imidazole ring, in particular, is a five-membered ring containing two nitrogen atoms, while the pyrimidine ring is a six-membered ring with two nitrogen atoms at positions 1 and 3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[2-(2-methylimidazol-1-yl)phenyl]methyl]pyrimidin-2-amine typically involves the formation of the imidazole and pyrimidine rings followed by their coupling. One common method involves the reaction of 2-methylimidazole with a suitable benzyl halide to form the 2-(2-methylimidazol-1-yl)phenylmethyl intermediate. This intermediate is then reacted with a pyrimidine derivative under appropriate conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions such as temperature, pressure, and solvent choice can enhance yield and purity. Catalysts and automated systems may also be employed to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-[[2-(2-methylimidazol-1-yl)phenyl]methyl]pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides.
Reduction: The compound can be reduced under specific conditions to modify the imidazole or pyrimidine rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium azide (NaN3) can be used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
N-[[2-(2-methylimidazol-1-yl)phenyl]methyl]pyrimidin-2-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It has potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: The compound can be used in the development of new materials with specific properties, such as catalysts or sensors.
Mechanism of Action
The mechanism of action of N-[[2-(2-methylimidazol-1-yl)phenyl]methyl]pyrimidin-2-amine involves its interaction with specific molecular targets. The imidazole and pyrimidine rings can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can affect various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2-Methylimidazole: A simpler imidazole derivative with various biological activities.
Pyrimidine: A fundamental heterocycle found in nucleic acids and various drugs.
Benzimidazole: Another heterocyclic compound with significant biological properties.
Uniqueness
N-[[2-(2-methylimidazol-1-yl)phenyl]methyl]pyrimidin-2-amine is unique due to its combined imidazole and pyrimidine rings, which confer distinct chemical and biological properties. This combination allows for versatile interactions with molecular targets, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
N-[[2-(2-methylimidazol-1-yl)phenyl]methyl]pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5/c1-12-16-9-10-20(12)14-6-3-2-5-13(14)11-19-15-17-7-4-8-18-15/h2-10H,11H2,1H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBNCZYCRSGZQIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=CC=CC=C2CNC3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-(Cyclobutylmethyl)-2-[(2,6-dimethoxyphenyl)methyl]-2,9-diazaspiro[4.5]decane](/img/structure/B3813750.png)
![methyl {4-[(8-fluoroquinolin-2-yl)carbonyl]-3-methyl-2-oxopiperazin-1-yl}acetate](/img/structure/B3813758.png)

![6-ethyl-2-morpholin-4-yl-N-[1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethyl]pyrimidin-4-amine](/img/structure/B3813768.png)
![N-[(1-ethyl-1H-indazol-3-yl)methyl]-2-(2-methyl-1,3-thiazol-4-yl)acetamide](/img/structure/B3813771.png)
![1-[5-[(4-Cyclopentylpiperazin-1-yl)methyl]-2-methoxyphenoxy]-3-(4-methylpiperazin-1-yl)propan-2-ol](/img/structure/B3813793.png)
![N-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-9H-purin-6-amine trifluoroacetate](/img/structure/B3813811.png)

![methyl 1-(3-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanoyl)-2-piperidinecarboxylate](/img/structure/B3813824.png)
![6-(2-chlorophenyl)-N-[1-methyl-3-(1H-pyrazol-1-yl)propyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B3813833.png)
![6-[3-(hydroxymethyl)-1-piperidinyl]-N-[3-(2-pyridinyl)propyl]nicotinamide](/img/structure/B3813839.png)
![4-methoxy-N-{[1-(1,2,5-thiadiazol-3-ylcarbonyl)-3-piperidinyl]methyl}benzenesulfonamide](/img/structure/B3813850.png)
![1-[2-[(2,2-dimethylpropyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]-N-methyl-N-[(3-methyl-2-thienyl)methyl]methanamine](/img/structure/B3813855.png)
![6-[(3S*,4S*)-4-(1,3-benzodioxol-5-yl)-3-hydroxypiperidin-1-yl]nicotinamide](/img/structure/B3813856.png)
